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Compound of Interest

Compound Name:
Methyl 2-amino-5-ethyl-1,3-

thiazole-4-carboxylate

Cat. No.: B189684 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming

the core of numerous compounds with a wide array of biological activities.[1][2][3] Its versatility

allows for extensive structural modifications, enabling the fine-tuning of pharmacological

properties and the development of potent and selective therapeutic agents.[2][4] This technical

guide provides an in-depth overview of the recent advancements in the biological evaluation of

novel 2-aminothiazole derivatives, with a focus on their anticancer, antimicrobial, and kinase

inhibitory activities. The information is presented to aid researchers and professionals in the

field of drug discovery and development.

Anticancer Activity
2-aminothiazole derivatives have demonstrated significant potential as anticancer agents,

exhibiting cytotoxic effects against a variety of human cancer cell lines.[5][6][7] The mechanism

of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer

cell proliferation, survival, migration, and angiogenesis.[5][8]

The in vitro anticancer activity of 2-aminothiazole derivatives is commonly evaluated using the

MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The

half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of

a compound.
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Compound Class Cancer Cell Line IC50 (µM) Reference

2-

[(substituted)acetamid

o]thiazole-4-

carboxylates

Panc-1 (Pancreatic) 43.08 [5]

4,5,6,7-

tetrahydrobenzo[d]thia

zole derivatives

H1299 (Lung), SHG-

44 (Glioma)
4.03 - 4.89 [6][9]

4-naphthyl-2-

aminothiazole

derivatives

Hep-G2 (Liver), A549

(Lung)
Not specified [6]

N-(3-

Chlorobenzoyl)-4-(2-

pyridinyl)-1,3-thiazol-

2-amine

-
0.024 (MIC against M.

tuberculosis)
[10]

Structure-Activity Relationship (SAR) Summary for Anticancer Activity:

Substitution on the 2-Amino Group: Acylation of the 2-amino group with substituted benzoyl

moieties, such as a 3-chlorobenzoyl group, has been shown to significantly enhance

anticancer potency.[11] Aromatic substitutions on this group generally lead to better

antitumor activity compared to aliphatic ones.[11]

Substitution on the Thiazole Ring: The introduction of substituents at the 4- and 5-positions

of the thiazole ring can greatly influence the anticancer activity.[12]

Aryl Moieties: The presence of halogen substituents on phenyl rings attached to the 2-

aminothiazole core often results in increased cytotoxic activity.[11]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity.

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to

adhere overnight.
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Compound Treatment: The cells are then treated with various concentrations of the 2-

aminothiazole derivatives and a positive control (a known anticancer drug) and incubated for

a specified period (e.g., 48 or 72 hours).[11]

MTT Addition: Following the incubation period, an MTT solution is added to each well.[11]

Formazan Solubilization: Viable cells contain mitochondrial reductases that convert the

yellow MTT to a purple formazan product. A solubilizing agent, such as DMSO, is added to

dissolve the formazan crystals.[11]

Absorbance Measurement: The absorbance of the solution is measured at a specific

wavelength using a microplate reader. The absorbance is directly proportional to the number

of viable cells.

IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability

against the compound concentration.

Start Seed cancer cells in 96-well plate Incubate overnight Treat cells with 2-aminothiazole derivatives Incubate for 48-72 hours Add MTT solution to each well Incubate for a few hours Add solubilizing agent (e.g., DMSO) Measure absorbance Calculate IC50 values End

Click to download full resolution via product page

Caption: Workflow for determining anticancer activity using the MTT assay.

Antimicrobial Activity
Novel 2-aminothiazole derivatives have emerged as a promising class of antimicrobial agents

with activity against a range of bacteria and fungi.[13][14][15] Their structural framework allows

for modifications that can enhance their potency and spectrum of activity.

The antimicrobial efficacy of these compounds is typically assessed by determining the

Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound

that prevents visible growth of a microorganism.
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Compound Class Microorganism MIC (µg/mL) Reference

2-aminothiazole

conjugated nitrofuran

Mycobacterium

tuberculosis H37Ra
0.27 [16]

2-aminothiazole

conjugated nitrofuran

Staphylococcus

aureus
1.36 [16]

N-oxazolyl- and N-

thiazolylcarboxamides

Mycobacterium

tuberculosis H37Ra
3.13 [17]

The disk-diffusion method is a widely used technique for preliminary screening of antimicrobial

activity.

Culture Preparation: A standardized inoculum of the test microorganism is prepared.

Agar Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial

suspension.

Disk Application: Sterile filter paper disks impregnated with a known concentration of the 2-

aminothiazole derivative are placed on the agar surface.

Incubation: The plates are incubated under appropriate conditions for microbial growth.

Zone of Inhibition Measurement: The diameter of the clear zone around the disk, where

microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional

to the antimicrobial activity of the compound.

Start Prepare microbial inoculum Inoculate agar plate Impregnate disks with test compounds Place disks on agar surface Incubate plates Measure zones of inhibition Proceed to MIC determination for active compounds End
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Caption: General workflow for antimicrobial susceptibility testing.

Kinase Inhibitory Activity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/27289321/
https://pubmed.ncbi.nlm.nih.gov/27289321/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9143880/
https://www.benchchem.com/product/b189684?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A significant number of 2-aminothiazole derivatives have been identified as potent inhibitors of

various protein kinases, which are critical components of cellular signaling pathways that are

often dysregulated in diseases like cancer.[8][18][19]

Src Family Kinases: 2-aminothiazole was identified as a novel template for Src family kinase

inhibitors, leading to the development of Dasatinib (BMS-354825), a pan-Src inhibitor.[8] Src

kinases are involved in signaling pathways that regulate cell proliferation, survival, and

motility.

Aurora Kinases: Certain 2-aminothiazole derivatives have shown inhibitory activity against

Aurora kinases, which are key regulators of mitosis.[19][20] Inhibition of these kinases can

lead to mitotic arrest and apoptosis in cancer cells.

Protein Kinase CK2: Aryl 2-aminothiazoles have been identified as a novel class of non-ATP-

competitive, allosteric inhibitors of CK2.[18][21] CK2 is a constitutively active

serine/threonine kinase involved in pro-oncogenic pathways.[18] These allosteric modulators

bind to a pocket outside the ATP-binding site, stabilizing an inactive conformation of the

kinase.[18]
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Caption: Inhibition of kinase signaling pathways by 2-aminothiazole derivatives.

Conclusion
The 2-aminothiazole scaffold continues to be a fertile ground for the discovery of novel

therapeutic agents. The diverse biological activities exhibited by its derivatives, including potent

anticancer, antimicrobial, and kinase inhibitory effects, underscore its importance in medicinal

chemistry. The ability to systematically modify the core structure provides a powerful tool for

optimizing activity and selectivity. Further research into the structure-activity relationships and

mechanisms of action of these compounds will undoubtedly lead to the development of new

and effective drugs for a range of diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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